Ethyl 5-(benzyloxy)-3-oxopentanoate

Catalog No.
S3343854
CAS No.
64714-79-0
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(benzyloxy)-3-oxopentanoate

CAS Number

64714-79-0

Product Name

Ethyl 5-(benzyloxy)-3-oxopentanoate

IUPAC Name

ethyl 3-oxo-5-phenylmethoxypentanoate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3

InChI Key

XXYYVXDQSFMEPX-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CCOCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(=O)CCOCC1=CC=CC=C1

Suzuki–Miyaura Coupling

Specific Scientific Field:

Organic Chemistry, Transition Metal Catalysis

Summary of the Application:

Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It allows the connection of chemically distinct fragments using a palladium catalyst. Ethyl 5-(benzyloxy)-3-oxopentanoate serves as an organoboron reagent in SM coupling reactions.

Results and Outcomes:

For more details, you can refer to the review article by Lennox and Lloyd-Jones on the selection of boron reagents for Suzuki–Miyaura coupling .

Palladium Hydrogenation

Specific Scientific Field:

Organic Synthesis, Catalysis

Summary of the Application:

Ethyl 5-(benzyloxy)-3-oxopentanoate can undergo palladium-catalyzed hydrogenation to yield a specific product.

Results and Outcomes:

Ethyl 5-(benzyloxy)-3-oxopentanoate is a complex organic compound with the molecular formula C14H18O4C_{14}H_{18}O_{4} and a CAS number of 64714-79-0. This compound features a benzyloxy group attached to a pentanoate backbone, which includes a ketone functional group. Its structure allows it to participate in various

  • Suzuki-Miyaura Coupling: This compound can act as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds.
  • Intramolecular Reactions: The presence of the ketone allows for intramolecular reactions such as Michael additions and Mannich reactions, which can lead to the formation of more complex structures .
  • Hydrogenation: It can also participate in enantioselective hydrogenation processes, converting the ketone into an alcohol under specific conditions .

While specific biological activity data for Ethyl 5-(benzyloxy)-3-oxopentanoate is limited, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of 3-oxopentanoates have been investigated for their potential in medicinal chemistry, including anti-inflammatory and anti-cancer activities. The benzyloxy group may enhance lipophilicity, potentially improving bioavailability and pharmacological effects .

The synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate can be approached through several methods:

  • Condensation Reactions: One common method involves the condensation of ethyl acetoacetate with benzyl alcohol in the presence of an acid catalyst.
  • Reesterification: Another approach includes reesterification of a suitable precursor, such as ethyl 3-oxopentanoate, with benzyl alcohol under acidic conditions .
  • Grignard Reactions: The compound can also be synthesized using Grignard reagents derived from benzylic halides and subsequent reactions with appropriate carbonyl compounds.

Ethyl 5-(benzyloxy)-3-oxopentanoate has several applications in organic synthesis:

  • Building Block: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may find use in pharmaceutical formulations due to their potential biological activities.
  • Material Science: The compound's reactivity makes it useful in developing new materials with specific properties.

Interaction studies involving Ethyl 5-(benzyloxy)-3-oxopentanoate primarily focus on its reactivity in various chemical environments. Its ability to participate in multiple reaction pathways makes it an interesting candidate for studies involving catalysis and reaction mechanisms. Furthermore, its interactions with biological systems are under investigation to explore its potential therapeutic effects.

Ethyl 5-(benzyloxy)-3-oxopentanoate shares structural similarities with several related compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoateMethyl substitutionEnhanced steric hindrance affecting reactivity
Ethyl 5-(methoxy)-3-oxopentanoateMethoxy groupDifferent electronic properties due to methoxy group
Ethyl 5-(phenoxy)-3-oxopentanoatePhenoxy substitutionPotentially different biological activity profiles

Ethyl 5-(benzyloxy)-3-oxopentanoate is unique due to its specific benzyloxy substitution, which may influence both its chemical reactivity and biological activity compared to other derivatives.

XLogP3

1.6

Wikipedia

Ethyl 5-(benzyloxy)-3-oxopentanoate

Dates

Modify: 2024-04-14

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